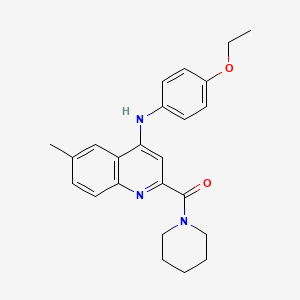![molecular formula C16H20N2O3 B2645516 2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide CAS No. 852367-30-7](/img/structure/B2645516.png)
2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole ring system imparts significant biological and pharmacological properties to the compound.
Méthodes De Préparation
The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide can be achieved through various synthetic routes. One common method involves the reaction of 1H-indole-3-carboxylic acid with 3-(propan-2-yloxy)propylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then subjected to acylation using acetic anhydride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The indole nitrogen can undergo substitution reactions with alkyl halides or acyl chlorides to form N-substituted indole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include oxindole derivatives, N-substituted indoles, and reduced alcohol derivatives .
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways. Its indole moiety is known to interact with various biological targets, making it a useful tool in biochemical research.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable indole structure
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, enzymes, and proteins, modulating their activity. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, the compound may interact with serotonin receptors, influencing neurotransmitter signaling and exhibiting potential antidepressant effects .
Comparaison Avec Des Composés Similaires
2-(1H-indol-3-yl)-2-oxo-N-[3-(propan-2-yloxy)propyl]acetamide can be compared with other indole derivatives, such as:
2-(1H-Indol-3-yl)-3-(2-naphthoylamino)propanoic acid: This compound also features an indole moiety but differs in its side chain and functional groups, leading to distinct biological activities.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This derivative has a hydroxyimino group, which imparts antioxidant properties, making it useful in different therapeutic contexts.
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: This compound contains an amino group and is studied for its role in neurotransmitter synthesis and signaling.
The uniqueness of this compound lies in its specific functional groups and side chains, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11(2)21-9-5-8-17-16(20)15(19)13-10-18-14-7-4-3-6-12(13)14/h3-4,6-7,10-11,18H,5,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLXLIABXXQSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
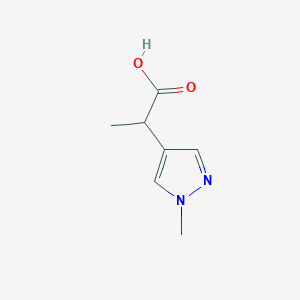
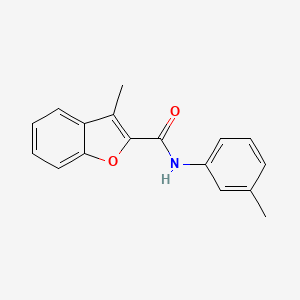
![2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2645436.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2645437.png)
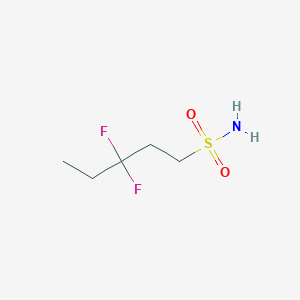

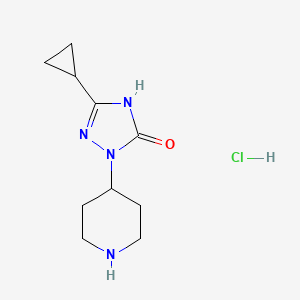
![benzyl 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B2645444.png)
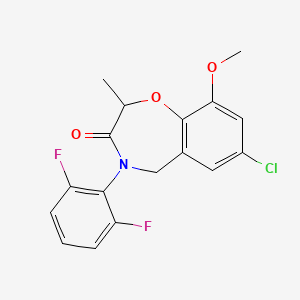
![Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2645447.png)
![3-(2-Bromophenyl)-1-{4-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2645450.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide oxalate](/img/structure/B2645454.png)
![1-Methyl-5-[2-(oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2645455.png)
